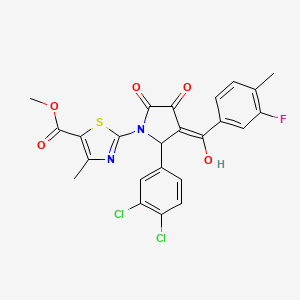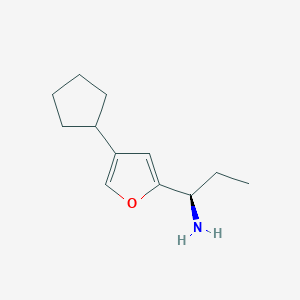![molecular formula C9H7NO5 B12875596 2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol with aldehydes or carboxylic acids under specific conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) in a solvent such as dimethyl sulfoxide (DMSO) or methyl cyanide. The reaction is often carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired oxazole derivative .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs continuous flow synthesis techniques. These methods enhance the efficiency and safety of the synthesis process. For example, the use of Deoxo-Fluor® for the cyclization of β-hydroxy amides to oxazolines, followed by oxidative aromatization using manganese dioxide (MnO₂), is a common industrial approach .
化学反应分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and ozone (O₃) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Reagents like bromine (Br₂) and sodium hydride (NaH) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial materials
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
相似化合物的比较
Similar Compounds
Oxazoline: A five-membered ring containing one nitrogen and one oxygen atom, similar to oxazole but with different substitution patterns.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom, exhibiting similar chemical properties.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxyl groups enhance its solubility and reactivity, making it a valuable compound in various applications .
属性
分子式 |
C9H7NO5 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC 名称 |
2-hydroxy-2-(6-hydroxy-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO5/c11-4-1-2-5-6(3-4)15-8(10-5)7(12)9(13)14/h1-3,7,11-12H,(H,13,14) |
InChI 键 |
MKWNZRPRYQLPBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)OC(=N2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
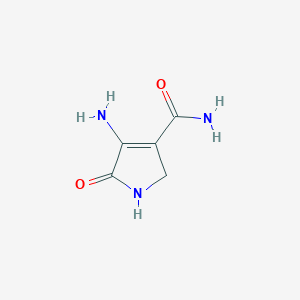
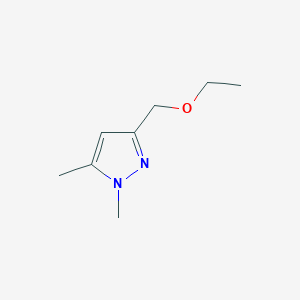
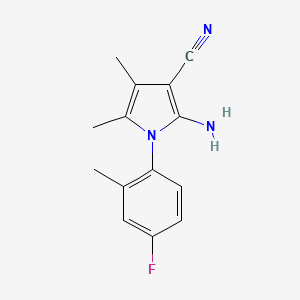
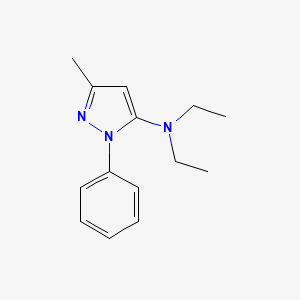
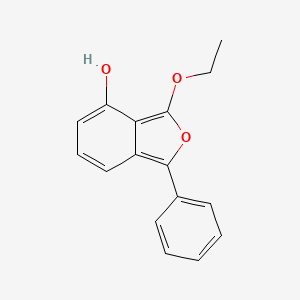
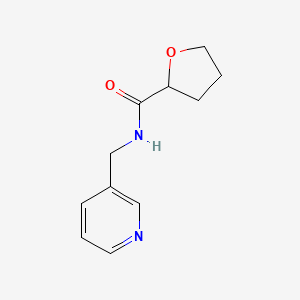
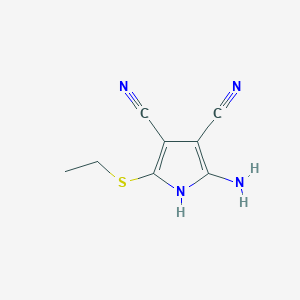
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)


